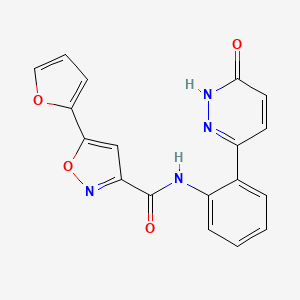

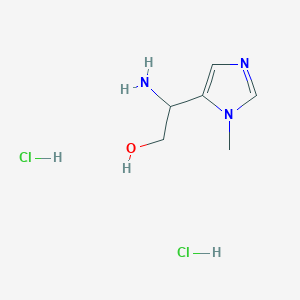

![molecular formula C21H15N5O4 B2411108 N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide CAS No. 1003555-40-5](/img/structure/B2411108.png)

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to their wide range of biological activity .

Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This process transforms the 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involve the cyclization of the acetyl methyl group and the amide carbonyl moiety . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl .Scientific Research Applications

Pharmaceutical Research and Drug Development

Anti-Inflammatory Properties: N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-nitrobenzamide (PRX) has been investigated as a non-steroidal anti-inflammatory drug (NSAID). Researchers have explored its potential to alleviate inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. PRX may offer an alternative to existing NSAIDs with improved bioavailability and reduced side effects .

Cocrystal Formation: PRX can form cocrystals with benzoic acid (BA) using a green eutectic solvent composed of menthol and camphor. This innovative approach enhances the solubility and oral bioavailability of PRX. The PRX–BA cocrystal exhibits improved drug delivery properties, making it a promising candidate for pharmaceutical formulations .

Organic Chemistry

Synthesis of 4-Methyl-2-Nitroaniline: N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-nitrobenzamide serves as a precursor for the synthesis of 4-methyl-2-nitroaniline. Researchers have grown crystals of this compound to determine its structure and unit cell parameters. Understanding its crystal structure aids in designing novel materials with specific properties .

Medicinal Chemistry

Antifungal Activity: Analogues of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-nitrobenzamide have shown selective fungistatic activity against Aspergillus fumigatus. These compounds could be explored further for their potential in antifungal drug development .

Green Chemistry

Eco-Friendly Synthesis of 2-Oxo-1,2,3,4-Tetrahydropyrimidines: Researchers have developed a green one-pot synthesis method for 2-oxo-1,2,3,4-tetrahydropyrimidines using methyl arenes, urea, and lactic acid as a catalyst. N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-nitrobenzamide derivatives could be explored within this context, contributing to sustainable and environmentally friendly chemical processes .

Future Directions

Pyridopyrimidines are of great interest due to their biological potential. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The future directions of research on “N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide” could involve further evaluation of its chemical properties and biological activity.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been known to inhibitdihydrofolate reductase (DHFR) , mTOR kinase , and have anti-proliferative effects .

Mode of Action

Similar compounds have been shown to exhibit their effects through theinhibition of key enzymes such as DHFR and mTOR kinase . This inhibition can lead to a disruption in the normal functioning of cells, leading to anti-proliferative effects .

Biochemical Pathways

The inhibition of dhfr and mtor kinase suggests that it may affect thefolic acid synthesis pathway and the PI3K/Akt/mTOR pathway , respectively. These pathways are crucial for cell growth and proliferation, and their disruption can lead to anti-proliferative effects .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may exhibitanti-microbial and cytotoxic activities . These effects are likely due to the compound’s inhibition of key enzymes and disruption of important biochemical pathways .

properties

IUPAC Name |

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O4/c1-13-23-19-17(6-4-12-22-19)21(28)25(13)15-10-8-14(9-11-15)24-20(27)16-5-2-3-7-18(16)26(29)30/h2-12H,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYKFNZSZCNLSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

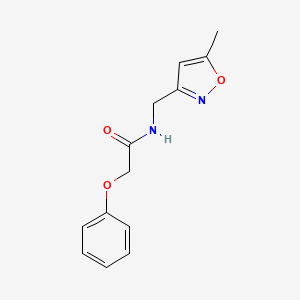

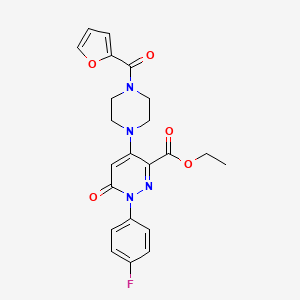

![7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2411028.png)

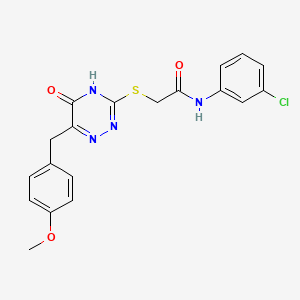

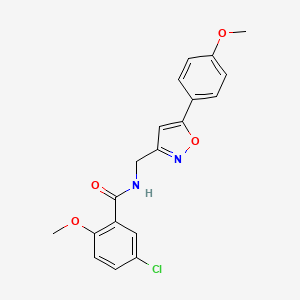

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide](/img/structure/B2411033.png)

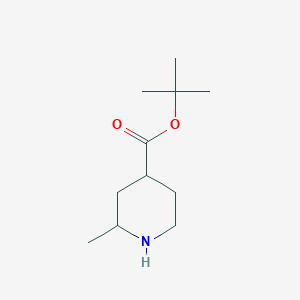

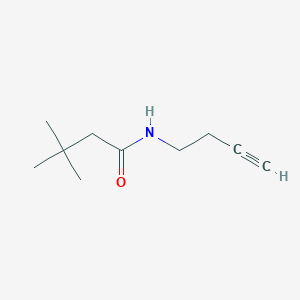

![4-Chloro-N-[2-(pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2411035.png)

![1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone](/img/structure/B2411036.png)

![2-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2411041.png)

![N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/no-structure.png)